molecular formula C15H20O2 B14277274 (2,2,4,6-Tetramethyl-2,3-dihydro-1H-inden-5-yl)acetic acid CAS No. 160669-42-1

(2,2,4,6-Tetramethyl-2,3-dihydro-1H-inden-5-yl)acetic acid

Cat. No.: B14277274
CAS No.: 160669-42-1
M. Wt: 232.32 g/mol
InChI Key: RUKJTIXKKLTWQD-UHFFFAOYSA-N
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Description

(2,2,4,6-Tetramethyl-2,3-dihydro-1H-inden-5-yl)acetic acid is an organic compound with a unique structure that includes a tetramethyl-substituted indene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2,4,6-Tetramethyl-2,3-dihydro-1H-inden-5-yl)acetic acid typically involves the alkylation of indene derivatives followed by carboxylation. One common method includes the reaction of 2,3-dihydro-1H-indene with methylating agents under acidic conditions to introduce the tetramethyl groups. Subsequent carboxylation using carbon dioxide in the presence of a base yields the acetic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(2,2,4,6-Tetramethyl-2,3-dihydro-1H-inden-5-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the indene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Introduction of halogen, nitro, or other functional groups.

Scientific Research Applications

Chemistry

In chemistry, (2,2,4,6-Tetramethyl-2,3-dihydro-1H-inden-5-yl)acetic acid is used as a precursor for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

The compound has potential applications in biological research, particularly in studying the effects of substituted indene derivatives on biological systems. It may serve as a model compound for developing new pharmaceuticals.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic properties, such as anti-inflammatory or anticancer activities. Research is ongoing to identify specific biological targets and pathways.

Industry

Industrially, this compound can be used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of (2,2,4,6-Tetramethyl-2,3-dihydro-1H-inden-5-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1,1,4,6-tetramethyl-1H-indene: Similar structure but lacks the acetic acid group.

    2,2,6,6-Tetramethyl-3,5-heptanedione: Another tetramethyl-substituted compound with different functional groups.

    Benzofuran, 2,3-dihydro-2,2,4,6-tetramethyl-: Contains a benzofuran ring instead of an indene ring.

Uniqueness

(2,2,4,6-Tetramethyl-2,3-dihydro-1H-inden-5-yl)acetic acid is unique due to its combination of a tetramethyl-substituted indene ring and an acetic acid group. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

160669-42-1

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

IUPAC Name

2-(2,2,4,6-tetramethyl-1,3-dihydroinden-5-yl)acetic acid

InChI

InChI=1S/C15H20O2/c1-9-5-11-7-15(3,4)8-13(11)10(2)12(9)6-14(16)17/h5H,6-8H2,1-4H3,(H,16,17)

InChI Key

RUKJTIXKKLTWQD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CC(C2)(C)C)C(=C1CC(=O)O)C

Origin of Product

United States

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